Cas no 26548-47-0 (L-Daunosamine)

L-Daunosamine 化学的及び物理的性質

名前と識別子

-

- L-lyxo-Hexose,3-amino-2,3,6-trideoxy-

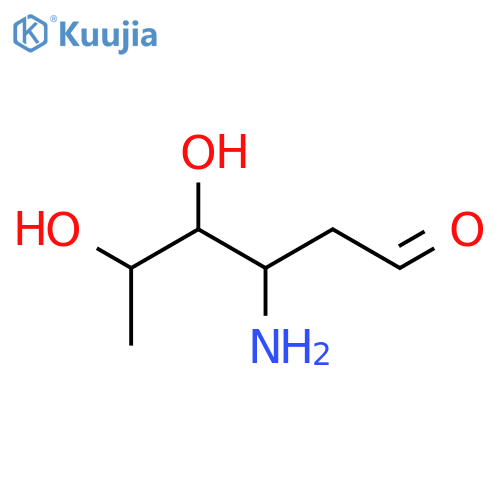

- (3S,4S,5S)-3-amino-4,5-dihydroxyhexanal

- CHEBI:32539

- (3S, 4S, 5S)-3-amino-4, 5-dihydroxyhexanal

- 6,6,6-trifluoro-L-daunosamine

- Daunosamine

- WPJRFCZKZXBUNI-HCWXCVPCSA-N

- DTXSID30895022

- SCHEMBL272883

- 3-amino-2,3,6-trideoxy-l-lyxo-hex-ose

- AKOS006239990

- 26548-47-0

- 3-Amino-2,3,6-trideoxy-L-lyxo-hexose

- Q5228055

- L-Daunosamine

-

- インチ: InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3

- InChIKey: WPJRFCZKZXBUNI-UHFFFAOYSA-N

- ほほえんだ: O=CCC(C(C(O)C)O)N

計算された属性

- せいみつぶんしりょう: 147.08959

- どういたいしつりょう: 147.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6Ų

- 疎水性パラメータ計算基準値(XlogP): -2.1

じっけんとくせい

- PSA: 83.55

L-Daunosamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D194745-5mg |

L-Daunosamine |

26548-47-0 | 5mg |

$856.00 | 2023-05-18 | ||

| TRC | D194745-1mg |

L-Daunosamine |

26548-47-0 | 1mg |

$207.00 | 2023-05-18 | ||

| TRC | D194745-25mg |

L-Daunosamine |

26548-47-0 | 25mg |

$ 3000.00 | 2023-09-08 | ||

| TRC | D194745-2.5mg |

L-Daunosamine |

26548-47-0 | 2.5mg |

$460.00 | 2023-05-18 | ||

| TRC | D194745-10mg |

L-Daunosamine |

26548-47-0 | 10mg |

$1642.00 | 2023-05-18 |

L-Daunosamine 関連文献

-

Markus Ohlin,Sophie Manner,Johanna L?fgren,Andrea Persson,Ulf Ellervik RSC Adv. 2014 4 12486

-

2. Syntheses of derivatives of L-daunosamine and its C-3 epimer employing as the key step the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E?)-hexa-2,4-dienoateStephen G. Davies,G. Darren Smyth,Ann M. Chippindale J. Chem. Soc. Perkin Trans. 1 1999 3089

-

Mandy B. Hulst,Thadee Grocholski,Jacques J. C. Neefjes,Gilles P. van Wezel,Mikko Mets?-Ketel? Nat. Prod. Rep. 2022 39 814

-

4. Synthesis of (L)-daunosamine and related amino sugarsPeter G. Sammes,Dean Thetford J. Chem. Soc. Perkin Trans. 1 1988 111

-

Colin M. Hayman,David S. Larsen,Jim Simpson,Karl B. Bailey,Gurmit Singh Gill Org. Biomol. Chem. 2006 4 2794

-

6. New acyclic apporach to 3-amino-2,3,6-trideoxy-L-hexoses: a stereocontrolled synthesis of N-benzoyl L-daunosamineMasahiro Hirama,Itaru Nishizaki,Takeo Shigemoto,Sh? It? J. Chem. Soc. Chem. Commun. 1986 393

-

Resmi Anand,Stefano Ottani,Francesco Manoli,Ilse Manet,Sandra Monti RSC Adv. 2012 2 2346

-

Feiqing Ding,Shuting Cai,Ronny William,Xue-Wei Liu RSC Adv. 2013 3 13594

-

9. Synthesis of N-trifluoroacetyl-L-acosamine and -L-daunosamineGiovanni Fronza,Claudio Fuganti,Piero Grasselli J. Chem. Soc. Chem. Commun. 1980 442

-

Gonghao Wu,Jipeng Li,Jianxin Yang,Xingqing Xiao Mol. Syst. Des. Eng. 2023 8 786

L-Daunosamineに関する追加情報

L-Daunosamine (CAS No. 26548-47-0): A Key Intermediate in the Synthesis of Anthracycline Antibiotics

L-Daunosamine (CAS No. 26548-47-0) is a naturally occurring sugar alcohol that plays a crucial role in the biosynthesis and chemical synthesis of anthracycline antibiotics. These compounds, including daunorubicin and doxorubicin, are widely used in cancer chemotherapy due to their potent antitumor activity. The unique structure of L-Daunosamine contributes to the biological activity and therapeutic efficacy of these drugs, making it an essential component in pharmaceutical research and development.

The chemical structure of L-Daunosamine is characterized by a 2-deoxy-2-amino-L-glucose moiety, which is attached to the aglycone through a glycosidic bond. This structural feature is critical for the binding and intercalation of anthracyclines into DNA, leading to the inhibition of topoisomerase II and subsequent cell death. Recent studies have further elucidated the mechanisms by which L-Daunosamine-containing anthracyclines exert their cytotoxic effects, providing valuable insights for the design of more effective and less toxic derivatives.

In the context of drug development, L-Daunosamine has been a focal point for synthetic chemists aiming to improve the pharmacological properties of anthracyclines. For instance, modifications to the sugar moiety have been explored to enhance water solubility, reduce cardiotoxicity, and improve therapeutic index. One notable example is the synthesis of epirubicin, which features an epimeric form of L-Daunosamine and exhibits reduced cardiotoxicity compared to its parent compound, doxorubicin.

Beyond its role in traditional anthracycline antibiotics, L-Daunosamine has also found applications in the development of novel anticancer agents. Researchers have synthesized various L-Daunosamine derivatives with enhanced antitumor activity and reduced side effects. For example, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of L-Daunosamine-based compounds that demonstrated potent cytotoxicity against a panel of cancer cell lines, including those resistant to conventional anthracyclines.

The biosynthesis of L-Daunosamine has also been a subject of extensive research. Understanding the enzymatic pathways involved in its production can provide valuable information for biotechnological applications, such as the engineering of microorganisms for large-scale production. Recent advances in metabolic engineering have led to the development of microbial strains capable of producing high yields of L-Daunosamine, offering a sustainable and cost-effective alternative to chemical synthesis.

In addition to its pharmaceutical applications, L-Daunosamine has potential uses in other areas of chemistry and biology. For instance, its unique structural properties make it an attractive candidate for use as a building block in supramolecular chemistry and materials science. Researchers have explored the use of L-Daunosamine-based molecules in the development of functional materials with applications in drug delivery, sensing, and catalysis.

The ongoing research on L-Daunosamine highlights its significance as a versatile chemical entity with broad implications for both fundamental science and practical applications. As new methodologies and technologies continue to emerge, the role of L-Daunosamine in drug discovery and development is likely to expand further, contributing to advancements in cancer therapy and beyond.

26548-47-0 (L-Daunosamine) 関連製品

- 19196-51-1(L-lyxo-Hexose,3-amino-2,3,6-trideoxy-, hydrochloride (8CI,9CI))

- 576-44-3(Kanosamine)

- 96750-10-6(Phenol, 4-(2-aminopropyl)-, 1-acetate)

- 885269-93-2(Benzoic acid,4-acetyl-2-bromo-, 1,1-dimethylethyl ester)

- 2229342-75-8(3-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanoic acid)

- 2227807-47-6(rac-(1R,3R)-2,2-dimethyl-3-(3-methyl-1-benzofuran-2-yl)cyclopropane-1-carboxylic acid)

- 2171860-91-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid)

- 2138071-59-5(3-(Furan-2-yl)-4-methylcyclohexan-1-amine)

- 1805948-98-4(Ethyl 3-bromo-4-nitropyridine-5-acetate)

- 2229628-80-0(1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid)